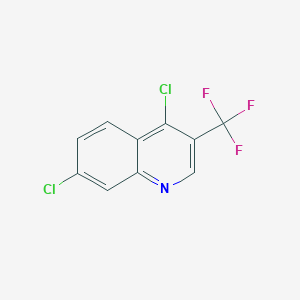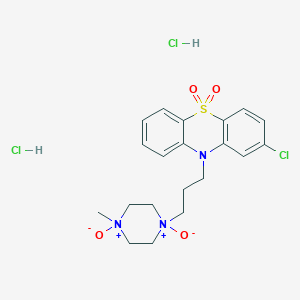
Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride (Prochlorperazine N1,N4,S,S-Tetraoxide Dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride involves multiple steps, starting from prochlorperazine. The process typically includes the oxidation of prochlorperazine to introduce sulfone and dioxide groups. Specific reaction conditions, such as the choice of oxidizing agents and solvents, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve large-scale oxidation reactions under controlled conditions to ensure the purity and consistency of the final product .
化学反应分析
Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced back to its parent form, prochlorperazine, under specific conditions.
Substitution: Various substituents can be introduced to the phenothiazine ring, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes and potential as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of nausea, vomiting, and certain psychiatric conditions.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in the production of related compounds
作用机制
The mechanism of action of Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride is similar to that of prochlorperazine. It primarily works by blocking D2 dopamine receptors in the brain, which are involved in the regulation of nausea and vomiting. Additionally, it may interact with other neurotransmitter systems, including histaminergic, cholinergic, and noradrenergic pathways .
相似化合物的比较
Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride can be compared to other phenothiazine derivatives, such as:
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Fluphenazine: Known for its long-acting effects in the treatment of schizophrenia.
Thioridazine: Used primarily for its antipsychotic effects but with a different side effect profile.
属性
分子式 |
C20H26Cl3N3O4S |
|---|---|
分子量 |
510.9 g/mol |
IUPAC 名称 |
2-chloro-10-[3-(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)propyl]phenothiazine 5,5-dioxide;dihydrochloride |
InChI |
InChI=1S/C20H24ClN3O4S.2ClH/c1-23(25)11-13-24(26,14-12-23)10-4-9-22-17-5-2-3-6-19(17)29(27,28)20-8-7-16(21)15-18(20)22;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H |
InChI 键 |
KQXHIPAIXADZRD-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1(CC[N+](CC1)(CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)Cl)[O-])[O-].Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


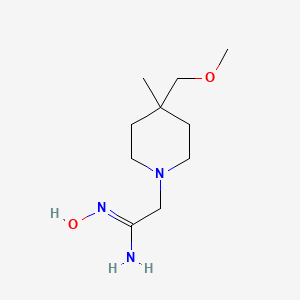
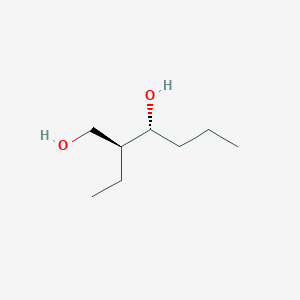
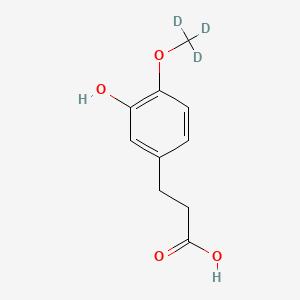
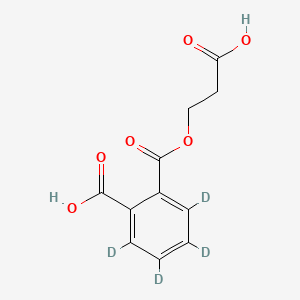
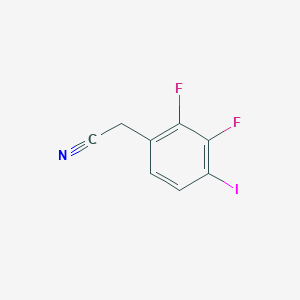
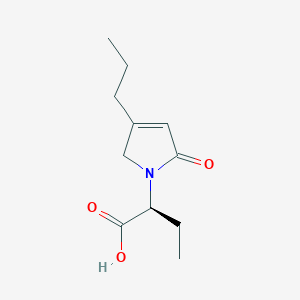
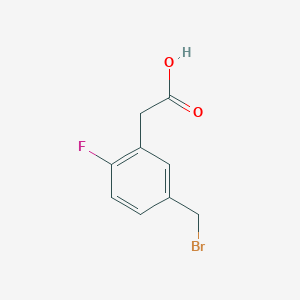
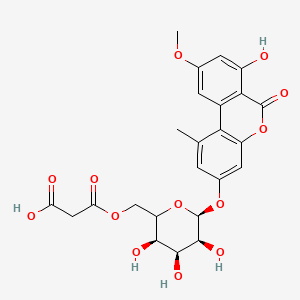
![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)
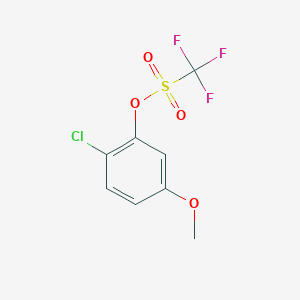
![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)
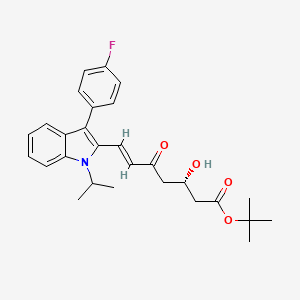
![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)
